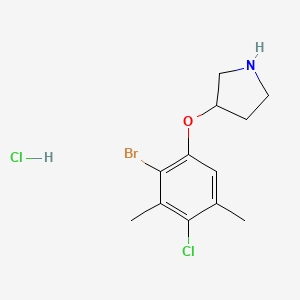

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride

CAS No.: 1220018-00-7

Cat. No.: VC2938471

Molecular Formula: C12H16BrCl2NO

Molecular Weight: 341.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220018-00-7 |

|---|---|

| Molecular Formula | C12H16BrCl2NO |

| Molecular Weight | 341.07 g/mol |

| IUPAC Name | 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H |

| Standard InChI Key | WNFGOHGQUATPKR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl |

| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl |

Introduction

Chemical Identity and Physical Properties

Basic Identification

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is officially registered with the Chemical Abstracts Service (CAS) under number 1220018-00-7. This unique identifier allows researchers to precisely reference this specific chemical entity in scientific literature and databases .

The compound has a defined molecular structure represented by the molecular formula C₁₂H₁₆BrCl₂NO, which accounts for all atoms present in the molecule including the hydrochloride salt component. The molecular weight of the compound is 341.07 g/mol, calculated based on the atomic weights of its constituent elements .

The following table summarizes the key identification parameters for this compound:

| Property | Value |

|---|---|

| CAS Number | 1220018-00-7 |

| Molecular Formula | C₁₂H₁₆BrCl₂NO |

| Molecular Weight | 341.07 g/mol |

| IUPAC Name | 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride |

| MDL Number | MFCD13560757 |

| Parent Compound | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine (CID 53409193) |

Structural Identifiers and Representations

For computational chemistry and cheminformatics applications, several standardized structural identifiers are used to represent 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride. These include:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H |

| Standard InChIKey | WNFGOHGQUATPKR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl |

| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl |

| PubChem Compound ID | 53409192 |

These standardized chemical identifiers are essential for database searching, chemical information exchange, and computational analysis of chemical structures .

Structural Characteristics

Molecular Architecture

The structure of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride consists of several key structural components that define its chemical identity and potential reactivity patterns:

-

A pyrrolidine ring: A five-membered saturated heterocycle containing one nitrogen atom at position 1, with the phenoxy group attached at the 3-position of this ring.

-

A phenoxy linkage: An ether bond (C-O-C) that connects the pyrrolidine moiety to the substituted aromatic ring.

-

A substituted aromatic ring with four substituents:

-

A bromine atom at the 2-position (ortho to the phenoxy linkage)

-

A chlorine atom at the 4-position (para to the phenoxy linkage)

-

Methyl groups at positions 3 and 5 (meta to the phenoxy linkage)

-

-

A hydrochloride salt: The nitrogen atom in the pyrrolidine ring is protonated, with chloride as the counter-ion .

The arrangement of these structural elements creates a molecule with specific three-dimensional characteristics and potential interaction sites that could influence its chemical behavior and biological activity.

Comparative Structural Analysis

When examining 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride in the context of related compounds, several structural relationships become apparent. The table below compares this compound with structurally similar molecules identified in the search results:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride | C₁₂H₁₆BrCl₂NO | 341.07 | Base compound |

| 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride | C₁₃H₁₈BrCl₂NO | 355.10 | Contains an additional methylene (CH₂) group between the pyrrolidine and phenoxy moieties |

| 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidine | C₁₄H₁₉BrClNO | 332.66 | Contains a piperidine ring (six-membered) instead of pyrrolidine and a methylene linker |

These structural variations can significantly impact physical properties, chemical reactivity, and potential biological activities. For instance, the additional methylene spacer in the second compound increases conformational flexibility and alters the spatial relationship between the pyrrolidine and phenoxy groups .

Synthesis Approaches

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, safety glasses, lab coat, and adequate ventilation |

| Storage Conditions | Store in a cool, dry place in tightly closed containers |

| Incompatibilities | Avoid strong oxidizing agents and bases |

| Handling Precautions | Avoid dust formation; avoid contact with skin, eyes, and clothing; avoid inhalation |

| Emergency Procedures | In case of skin contact, wash with soap and water; for eye contact, rinse with water and seek medical attention if needed |

| Disposal | Dispose of in accordance with local, state, and federal regulations |

These recommendations are based on general principles for handling similar organic compounds and should be supplemented with specific information from safety data sheets when available.

Future Research Directions

Unexplored Areas for Investigation

Several promising research directions for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride remain to be explored:

-

Comprehensive physicochemical characterization, including solubility profiles, stability studies, and spectroscopic analysis under various conditions.

-

Development of improved and more efficient synthetic routes to obtain the compound in higher yields and purity.

-

Systematic screening for biological activities against various targets, including enzyme inhibition, receptor binding, and antimicrobial properties.

-

Investigation of structure-activity relationships through the synthesis and testing of structural analogs.

-

Detailed computational studies to predict properties, reactivity patterns, and potential interactions with biological macromolecules.

Methodological Approaches

Future research on this compound could benefit from several advanced methodological approaches:

-

Application of modern synthetic techniques, including flow chemistry and catalytic methods, to optimize synthesis and improve yields.

-

Utilization of advanced analytical techniques for detailed structural characterization, including high-resolution NMR, mass spectrometry, and X-ray crystallography.

-

Employment of computational modeling to predict properties and potential interactions with biological targets.

-

Development of structure-based design strategies for creating improved analogs with enhanced properties or activities.

These approaches could help overcome current limitations in research on this compound and reveal new potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume